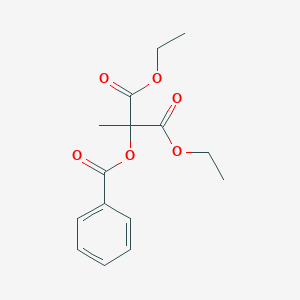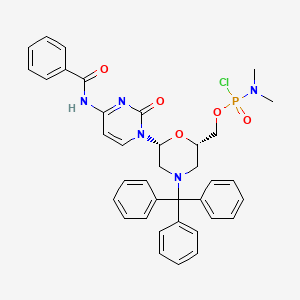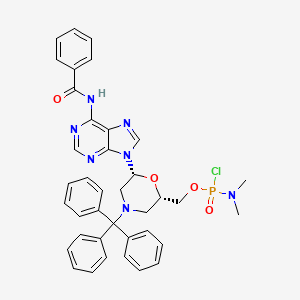
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is a derivative of Colchicine, an alkaloid known for its antimitotic properties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves multiple steps, starting from Colchicine. The process typically includes deacetylation and demethylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring the compound meets the required standards for research and development .
化学反应分析
Types of Reactions
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound .
科学研究应用
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is employed in studies involving cell division and microtubule dynamics.
Medicine: Research on this compound contributes to the development of new therapeutic agents, particularly in cancer treatment.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves its interaction with tubulin, a protein that forms microtubules. By binding to tubulin, the compound prevents its polymerization, thereby disrupting microtubule formation. This action inhibits cell division and induces apoptosis in various cell lines.
相似化合物的比较
Similar Compounds
Colchicine: The parent compound, known for its antimitotic properties.
Demecolcine: A derivative of Colchicine with similar biological activities.
N-Deacetyl Colchicine: Another derivative with distinct chemical properties.
Uniqueness
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its utility in research and potential therapeutic applications .
属性
CAS 编号 |
152242-11-0 |
|---|---|
分子式 |
C₁₆H₁₅NO₅·HBr |
分子量 |
301.298091 |
同义词 |
(S)-7-Amino-6,7-dihydro-1,2,3,9-tetrahydroxy-,benzo[a]heptalen-10(5H)-one, Hydrobromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)





![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
